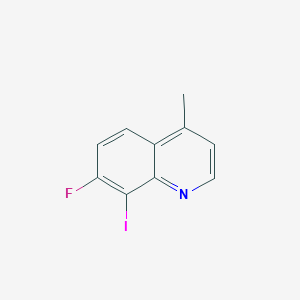![molecular formula C19H26N2 B11842976 (3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine CAS No. 820982-68-1](/img/structure/B11842976.png)
(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with an isobutyl group and a naphthalen-1-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using isobutyl bromide and a strong base like sodium hydride.
Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be attached through a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride and the pyrrolidine intermediate.
Industrial Production Methods
Industrial production of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthalen-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Naphthalen-1-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of naphthalen-1-ylmethyl ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of antidepressants and other central nervous system (CNS) active compounds.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical studies to understand the interactions of small molecules with biological macromolecules.
Wirkmechanismus
The mechanism of action of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the CNS. It is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine by binding to their respective receptors or transporters . This modulation can lead to changes in mood and behavior, making it a potential candidate for antidepressant therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-boronic acid: Used in the synthesis of various organic compounds.
2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide: Another compound with a naphthalene moiety.
Uniqueness
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological and chemical properties. Its ability to interact with multiple neurotransmitter systems sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
820982-68-1 |
|---|---|
Molekularformel |
C19H26N2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(3S)-N-(2-methylpropyl)-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C19H26N2/c1-15(2)13-21(18-10-11-20-12-18)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15,18,20H,10-14H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
MMJCYIFQHKNMHX-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)CN(CC1=CC=CC2=CC=CC=C21)[C@H]3CCNC3 |
Kanonische SMILES |
CC(C)CN(CC1=CC=CC2=CC=CC=C21)C3CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)
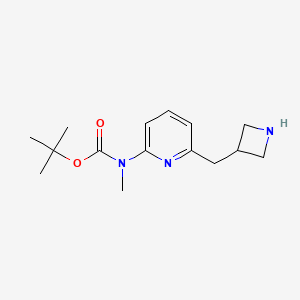
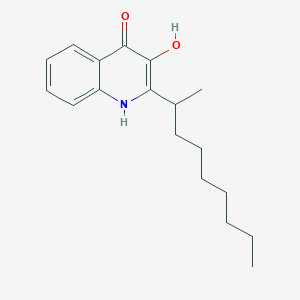
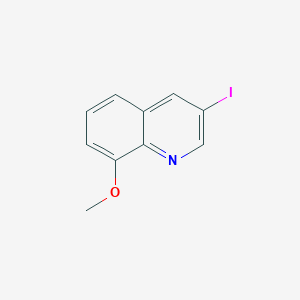
![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)

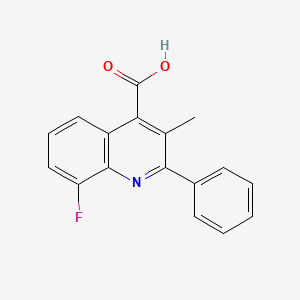
![(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol](/img/structure/B11842941.png)
![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)

